molecular formula C5H3ClN4 B096319 8-Chloro-9h-purine CAS No. 17587-87-0

8-Chloro-9h-purine

Cat. No. B096319
CAS RN: 17587-87-0
M. Wt: 154.56 g/mol
InChI Key: QVCWUHVQEGPLHI-UHFFFAOYSA-N
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Description

8-Chloro-9h-purine is a chemical compound that is part of the purine family, which are heterocyclic aromatic organic compounds. Purines, including 8-chloro-9h-purine, play a significant role in various biological processes as they are key components of nucleic acids. The chloro group at the 8th position of the purine ring system adds unique chemical properties that can be exploited in synthetic chemistry for the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 8-chloro-9h-purine derivatives can be achieved through different pathways. One method involves a Pd-catalyzed cross-coupling reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with phenylboronic acid, which proceeds regioselectively to give 8-chloro-6-phenylpurine . Another approach for synthesizing 6-cyano-9-substituted-9H-purines, which can be considered as related compounds, is a high-yielding one-step process that uses triethyl orthoformate or triethyl orthopropionate with corresponding formamidines . Additionally, a one-pot synthesis method has been developed for 6-alkoxy-8,9-dialkylpurines, which involves the cyclization of 5-amino-4-chloro-6-(alkylamino)pyrimidines promoted by alkoxides and N,N-dimethyl amides .

Molecular Structure Analysis

The molecular structure of 8-chloro-9h-purine derivatives is characterized by the presence of a purine core with a chlorine atom attached to the eighth position. The exact structure and substituents can vary depending on the synthetic pathway and the reagents used. For instance, the structure of 8-(4-methoxyanilino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidine, a related compound, has been fully characterized by spectroscopic data and confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

8-Chloro-9h-purine and its derivatives can undergo various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. The choice of catalyst, such as Pd or Fe, and the type of reagent, like phenylboronic acid or methylmagnesium chloride, can influence the regioselectivity and the outcome of the reaction . The reactivity of the chloro group allows for further functionalization of the purine ring, which is essential for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-chloro-9h-purine derivatives are influenced by the substituents attached to the purine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in chemical synthesis and pharmaceutical development. The presence of the chloro group can affect the electron distribution within the molecule, which in turn can influence its reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Modifications

8-Chloro-9H-purine serves as a critical intermediate in various chemical synthesis processes due to its structural flexibility and reactivity. Research has focused on developing regioselective cross-coupling reactions, which have yielded a variety of alkynylated and dialkynylated purines, demonstrating the compound's utility in creating structurally diverse molecules for further pharmacological evaluation. For instance, Ibrahim et al. (2011) explored the sonogashira cross-coupling reactions of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkyne derivatives, highlighting the compound's versatility in organic synthesis (Ibrahim, Franciane, & Legraverend, 2011).

Catalyst Development

The use of 8-Chloro-9H-purine in catalyst development has been documented, where innovative approaches have been applied to enhance the efficiency of synthesis reactions. Maddila et al. (2016) reported the utilization of cellulose sulfuric acid as a reusable catalyst in the eco-friendly synthesis of 6-chloro-8-substituted-9H-purine derivatives under solvent-free conditions, underscoring the environmental benefits of these methodologies (Maddila, Mehbub, Lavanya, & Rao, 2016).

Antimicrobial and Antiviral Applications

Significant research has been conducted on the biological activities of 8-Chloro-9H-purine derivatives, particularly their antimicrobial and antiviral properties. Bakkestuen, Gundersen, and Utenova (2005) synthesized a series of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which were screened for activity against Mycobacterium tuberculosis, identifying compounds with potential as antituberculosis drugs. This study exemplifies the therapeutic potential of 8-Chloro-9H-purine derivatives in combating infectious diseases (Bakkestuen, Gundersen, & Utenova, 2005).

Novel Drug Discovery

Explorations into 8-Chloro-9H-purine derivatives have also led to discoveries in drug development, particularly in identifying new antiviral agents. For example, Hwu et al. (2011) synthesized coumarin-purine ribofuranoside conjugates showing significant anti-HCV activity, highlighting the compound's contribution to the development of new therapeutic options for hepatitis C virus (HCV) infections (Hwu, Lin, Tsay, De Clercq, Leyssen, & Neyts, 2011).

Future Directions

Future research could focus on further understanding the stability and degradation of 8-Chloro-9h-purine and its derivatives, as well as their potential applications in medicinal chemistry . The development of more efficient and eco-friendly synthesis methods could also be an area of interest .

properties

IUPAC Name

8-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWUHVQEGPLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282723
Record name 8-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-9h-purine

CAS RN

17587-87-0
Record name 17587-87-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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